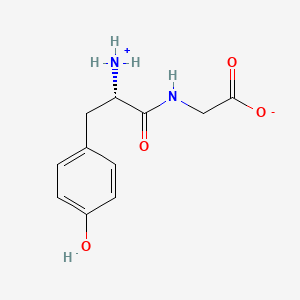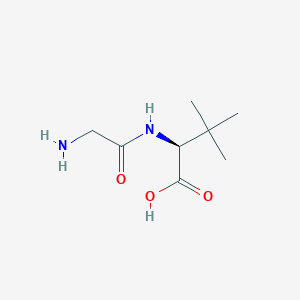![molecular formula C10H19N3O4 B7865102 (2S)-2-[[2-[(2-azaniumylacetyl)amino]acetyl]amino]-4-methylpentanoate](/img/structure/B7865102.png)
(2S)-2-[[2-[(2-azaniumylacetyl)amino]acetyl]amino]-4-methylpentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “(2S)-2-[[2-[(2-azaniumylacetyl)amino]acetyl]amino]-4-methylpentanoate” is a chemical entity registered in the PubChem database
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[2-[(2-azaniumylacetyl)amino]acetyl]amino]-4-methylpentanoate involves specific chemical reactions and conditions. The preparation methods typically include:
Starting Materials: The synthesis begins with specific starting materials that undergo a series of chemical reactions.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and the presence of catalysts or reagents.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to obtain a pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical processes. These processes are optimized for efficiency and yield, ensuring the compound is produced in sufficient quantities for commercial use.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-[[2-[(2-azaniumylacetyl)amino]acetyl]amino]-4-methylpentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Catalysts: Catalysts like palladium on carbon or platinum may be employed to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. These products can include various derivatives and modified forms of the original compound.
Wissenschaftliche Forschungsanwendungen
(2S)-2-[[2-[(2-azaniumylacetyl)amino]acetyl]amino]-4-methylpentanoate has a wide range of applications in scientific research:
Chemistry: The compound is used as a reagent or intermediate in organic synthesis.
Biology: It may be used in biological studies to investigate its effects on cellular processes.
Medicine: The compound has potential therapeutic applications and may be studied for its pharmacological properties.
Industry: this compound can be used in industrial processes, including the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2S)-2-[[2-[(2-azaniumylacetyl)amino]acetyl]amino]-4-methylpentanoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their function, and modulating biochemical pathways. This can lead to various biological responses, depending on the context of its use.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties, diverse reactivity, and wide range of applications make it a valuable subject of study in chemistry, biology, medicine, and industry.
Eigenschaften
IUPAC Name |
(2S)-2-[[2-[(2-azaniumylacetyl)amino]acetyl]amino]-4-methylpentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O4/c1-6(2)3-7(10(16)17)13-9(15)5-12-8(14)4-11/h6-7H,3-5,11H2,1-2H3,(H,12,14)(H,13,15)(H,16,17)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJBQTCXPJNIFE-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)[O-])NC(=O)CNC(=O)C[NH3+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)[O-])NC(=O)CNC(=O)C[NH3+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(S)-2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-3,N-dimethyl-butyramide](/img/structure/B7865028.png)

![{[(2S)-2-azaniumyl-3-methylbutanoyl]amino}acetate](/img/structure/B7865043.png)

![2-[[2-[[(2S,3S)-2-azaniumyl-3-methylpentanoyl]amino]acetyl]amino]acetate](/img/structure/B7865063.png)

![(2S)-5-amino-5-oxo-2-[[(2S)-pyrrolidin-1-ium-2-carbonyl]amino]pentanoate](/img/structure/B7865075.png)

![(2S)-2-[[(2S)-2-azaniumyl-3-methylbutanoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B7865087.png)
![(2S)-2-[[2-[(2-azaniumylacetyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B7865089.png)
![(2S)-2-[[(2S)-2-azaniumyl-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B7865090.png)
![(2S)-2-[[(2S,3S)-2-azaniumyl-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B7865095.png)
![(2S)-2-[[(2S)-2-azaniumyl-4-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B7865109.png)
![(2S)-2-[[(2S)-2-azaniumyl-4-methylpentanoyl]amino]-3-methylbutanoate](/img/structure/B7865115.png)
